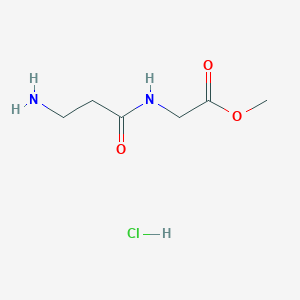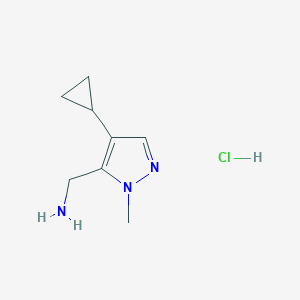
Methyl 2-(3-aminopropanamido)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-aminopropanamido)acetate hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3 and a molecular weight of 196.63 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-aminopropanamido)acetate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl acetate and 3-aminopropanoic acid.
Amidation Reaction: The 3-aminopropanoic acid undergoes an amidation reaction with methyl acetate in the presence of a suitable catalyst, such as hydrochloric acid, to form Methyl 2-(3-aminopropanamido)acetate.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-aminopropanamido)acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation Reactions: The compound can undergo condensation reactions with other amines or acids to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Condensation: Reagents such as carbodiimides or anhydrides are used to facilitate condensation reactions.
Major Products Formed
Substitution Reactions: Products include substituted amides or esters, depending on the nucleophile used.
Hydrolysis: Products include 3-aminopropanoic acid and methanol.
Condensation: Products include various amide or ester derivatives, depending on the reactants used.
Aplicaciones Científicas De Investigación
Methyl 2-(3-aminopropanamido)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications. Its structure allows it to mimic certain biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which Methyl 2-(3-aminopropanamido)acetate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino and ester groups in the compound allow it to participate in various chemical reactions, making it a versatile tool in research.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(3-aminopropanamido)acetate: The non-hydrochloride form of the compound, which lacks the chloride ion.
Ethyl 2-(3-aminopropanamido)acetate: A similar compound where the methyl group is replaced by an ethyl group.
Methyl 2-(2-aminopropanamido)acetate: A structural isomer with the amino group positioned differently.
Uniqueness
Methyl 2-(3-aminopropanamido)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. The hydrochloride form enhances its stability and solubility in aqueous solutions, making it particularly useful in biological and medicinal research.
Propiedades
IUPAC Name |
methyl 2-(3-aminopropanoylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4-8-5(9)2-3-7;/h2-4,7H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXJRWOZHNONEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679625.png)
![3-methyl-2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2679626.png)
![1-chloro-2-formyl-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2679627.png)
![N-(5-chloro-2-methoxyphenyl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2679629.png)

![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2679633.png)

![N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2679639.png)
![1-[(furan-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2679640.png)
![N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B2679643.png)

